Cas no 1955561-33-7 (1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride)

1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(5-BROMOPYRIDIN-2-YL)ETHAN-1-AMINE HYDROCHLORIDE
- (R)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride
- (R)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride(1:x)
- SB46656
- 1-(5-BROMOPYRIDIN-2-YL)ETHANAMINE HCL
- Y10703
- (R)-1-(5-Bromopyridin-2-yl)ethanamine xhydrochloride
- (R)-1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride
- MFCD12068495
- SY117615
- CS-0415962
- 1955561-33-7
- EN300-191470
- 1-(5-bromopyridin-2-yl)ethanamine;hydrochloride
- BS-46304
- AKOS026742247
- (S)-1-(5-Bromo-2-pyridyl)ethanamine Hydrochloride
- 1-(5-bromopyridin-2-yl)ethanamine hydrochloride
- 1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride
-
- MDL: MFCD27921507
- インチ: 1S/C7H9BrN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H
- InChIKey: KSGKDUJWJNDXCO-UHFFFAOYSA-N
- SMILES: BrC1=C([H])N=C(C([H])=C1[H])C([H])(C([H])([H])[H])N([H])[H].Cl[H]
計算された属性
- 精确分子量: 235.97159g/mol
- 同位素质量: 235.97159g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9
1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-191470-0.05g |
1-(5-bromopyridin-2-yl)ethan-1-amine hydrochloride |
1955561-33-7 | 0.05g |
$248.0 | 2023-09-17 | ||
Ambeed | A1065113-1g |
1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride |
1955561-33-7 | 95% | 1g |
$105.0 | 2025-02-21 | |
Enamine | EN300-191470-2.5g |
1-(5-bromopyridin-2-yl)ethan-1-amine hydrochloride |
1955561-33-7 | 2.5g |
$465.0 | 2023-09-17 | ||
Enamine | EN300-191470-5.0g |
1-(5-bromopyridin-2-yl)ethan-1-amine hydrochloride |
1955561-33-7 | 5g |
$749.0 | 2023-05-31 | ||
1PlusChem | 1P01BH2H-250mg |
1-(5-bromopyridin-2-yl)ethan-1-amine hydrochloride |
1955561-33-7 | 95% | 250mg |
$22.00 | 2024-06-17 | |
Enamine | EN300-191470-10g |
1-(5-bromopyridin-2-yl)ethan-1-amine hydrochloride |
1955561-33-7 | 10g |
$1316.0 | 2023-09-17 | ||
Aaron | AR01BHAT-100mg |
1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride |
1955561-33-7 | 98% | 100mg |
$15.00 | 2025-02-12 | |
Enamine | EN300-191470-10.0g |
1-(5-bromopyridin-2-yl)ethan-1-amine hydrochloride |
1955561-33-7 | 10g |
$1316.0 | 2023-05-31 | ||
Enamine | EN300-191470-0.5g |
1-(5-bromopyridin-2-yl)ethan-1-amine hydrochloride |
1955561-33-7 | 0.5g |
$283.0 | 2023-09-17 | ||
Enamine | EN300-191470-0.1g |
1-(5-bromopyridin-2-yl)ethan-1-amine hydrochloride |
1955561-33-7 | 0.1g |
$259.0 | 2023-09-17 |
1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride 関連文献
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochlorideに関する追加情報
1-(5-Bromopyridin-2-yl)ethan-1-amine Hydrochloride (CAS No. 1955561-33-7): An Overview
1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride (CAS No. 1955561-33-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-(1-Aminoethyl)-5-bromopyridine hydrochloride, is a derivative of pyridine and is characterized by its unique structural features, which include a bromine atom and an amino group. These functional groups contribute to its potential applications in various biological and medicinal contexts.
The chemical structure of 1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride is composed of a pyridine ring substituted with a bromine atom at the 5-position and an ethylamine group at the 2-position. The presence of the bromine atom imparts specific electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The hydrochloride salt form ensures better solubility in aqueous media, making it suitable for various experimental and therapeutic applications.
In recent years, 1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride has been studied for its potential as a lead compound in drug discovery. Research has shown that this compound exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases.
Beyond its anti-inflammatory properties, 1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride has also been investigated for its analgesic effects. A preclinical study conducted on animal models showed that this compound significantly reduced pain responses without causing major side effects. These findings suggest that 1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride could be developed into a novel analgesic agent for managing chronic pain conditions.
The neuroprotective potential of 1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride has also been explored in several studies. Research indicates that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study published in the journal Neuropharmacology reported that treatment with 1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride improved cognitive function and reduced neuronal damage in animal models of Alzheimer's disease.
In addition to its direct biological activities, 1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride has been used as a building block in the synthesis of more complex molecules with enhanced therapeutic properties. The versatility of this compound makes it an attractive starting material for medicinal chemists aiming to develop new drugs with improved efficacy and safety profiles. For example, researchers have synthesized derivatives of 1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride by modifying the amino group or introducing additional functional groups to enhance specific pharmacological activities.
The synthesis of 1-(5-Bromopyridin-2-y l)ethan - 1 - amine hydrochlor ide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common approach is to brominate 2-methylpyridine at the 5-position followed by N-substitution with an amino group to form the desired product. The final step involves converting the free base into its hydrochloride salt form to improve solubility and stability.
The safety profile of 1-(5-Bromopyridin - 2 - yl ) ethan - 1 - amine hydro chlor ide strong > has been extensively evaluated in preclinical studies . Results indicate that this compound exhibits low toxicity at therapeutic doses , making it suitable for further development as a pharmaceutical agent . However , ongoing research is necessary to fully understand its long-term safety and efficacy in human subjects . Clinical trials are currently underway to assess the therapeutic potential of this compound for various indications , including inflammatory diseases , pain management , and neurodegenerative disorders . p > < p > In conclusion ,< strong > 1 -( 5 - Brom o pyri din - 2 - yl ) eth an - 1 - am ine hyd ro chlor ide strong > ( CAS No . 195556 1 - 33 - 7 ) represents a promising lead compound in medicinal chemistry with diverse biological activities . Its unique structural features , combined with its favorable safety profile , make it an attractive candidate for further development into novel therapeutic agents . Ongoing research continues to uncover new applications and optimize its properties for clinical use . p > article > response >
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